molecular formula C17H18BrNO3 B2669963 N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide CAS No. 433975-53-2

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide

Cat. No.: B2669963
CAS No.: 433975-53-2
M. Wt: 364.239
InChI Key: VNSBNUSGZOIUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromophenyl group and a methoxyphenoxy group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-bromophenylamine with 4-methoxyphenol in the presence of a suitable catalyst to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with butanoyl chloride under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalyst Optimization: Using specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reactions.

    Purification Techniques: Employing advanced purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Can produce reduced amides or amines.

    Substitution: Results in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-(3-chlorophenyl)-4-(4-methoxyphenoxy)butanamide: Differing by the presence of a chlorine atom instead of bromine.

    N-(3-bromophenyl)-4-(4-hydroxyphenoxy)butanamide: Differing by the presence of a hydroxy group instead of a methoxy group.

The unique combination of the bromophenyl and methoxyphenoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-bromophenyl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-21-15-7-9-16(10-8-15)22-11-3-6-17(20)19-14-5-2-4-13(18)12-14/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSBNUSGZOIUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.